molecular formula C11H15ClN2O B2959793 6-Amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride CAS No. 2197062-21-6

6-Amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride

Cat. No. B2959793
CAS RN: 2197062-21-6
M. Wt: 226.7
InChI Key: PUNAFBRWGRIGDY-UHFFFAOYSA-N
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Description

6-Amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride (6-ADIMHCl) is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of isoquinoline and is composed of six carbon atoms, four hydrogen atoms, one nitrogen atom, and one chlorine atom. Its molecular formula is C7H10ClN and its molecular weight is 155.63 g/mol. 6-ADIMHCl is a white solid and is soluble in water and ethanol.

Scientific Research Applications

Local Anesthetic Activity and Acute Toxicity Study A study evaluated the local anesthetic activity, acute toxicity, and structure–toxicity relationship of a series of synthesized 1-aryltetrahydroisoquinoline alkaloid derivatives, showcasing a method for synthesizing these compounds through the Pictet–Spengler reaction. The synthesized compounds exhibited high local anesthetic activity and were compared to lidocaine, suggesting potential for future investigations as drug candidates. This research highlights the therapeutic possibilities of isoquinoline derivatives in reducing toxicity and increasing therapeutic margins, relevant for developing safer anesthetic agents (Azamatov et al., 2023).

Anticancer Potential Research into N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally related to 6-Amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride, has demonstrated potent apoptosis-inducing capabilities and efficacy as an anticancer agent with significant blood-brain barrier penetration. This points to the potential of similar compounds for cancer treatment, especially in brain-related malignancies, underscoring the significance of structural analogs in medicinal chemistry (Sirisoma et al., 2009).

Antimicrobial Activity A study on Schiff base supramolecular compounds and their metal complexes, which share core structural similarities with this compound, revealed notable antimicrobial properties. The research provides insight into the antimicrobial applications of isoquinoline derivatives and their potential use in combating bacterial and fungal infections (El-Sonbati et al., 2016).

Synthetic Methodologies and Catalysis Explorations into the synthesis of tetrahydroisoquinoline alkaloids offer insights into the broader utility of these compounds in chemical synthesis. For instance, the development of new routes to tetrahydroisoquinoline (THIQ) alkaloids through anodic cyanation highlights innovative approaches to synthesizing complex organic molecules, potentially leading to new pharmaceuticals and materials (Louafi et al., 2010).

Analgesic and Anti-Inflammatory Properties Further research into isoquinoline derivatives, such as 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride, has unveiled their potential analgesic and anti-inflammatory effects. Such studies underscore the therapeutic potential of these compounds in managing pain and inflammation, with implications for developing new, non-narcotic analgesics (Rakhmanova et al., 2022).

properties

IUPAC Name

6-amino-4,4-dimethyl-2,3-dihydroisoquinolin-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-11(2)6-13-10(14)8-4-3-7(12)5-9(8)11;/h3-5H,6,12H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNAFBRWGRIGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C2=C1C=C(C=C2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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